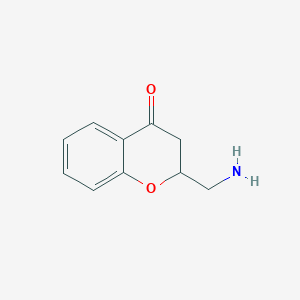2-(Aminomethyl)chroman-4-one
CAS No.:
Cat. No.: VC17475370
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-(aminomethyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C10H11NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7H,5-6,11H2 |
| Standard InChI Key | UTIGGFSFSWUDIR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)CN |
Introduction
Structural and Chemical Identity of 2-(Aminomethyl)chroman-4-one
2-(Aminomethyl)chroman-4-one is a bicyclic organic compound belonging to the chroman-4-one family, characterized by a benzopyran backbone with a ketone group at position 4 and an aminomethyl substituent at position 2. Its molecular formula is , with a molecular weight of 177.20 g/mol. The chroman-4-one core provides structural rigidity, while the aminomethyl group introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets .
The compound’s planar aromatic system and electron-deficient ketone moiety make it amenable to electrophilic substitution reactions, particularly at positions 6 and 8, as observed in structurally related chroman-4-one derivatives . The aminomethyl group at position 2 enhances solubility in polar solvents compared to alkyl-substituted analogues, a property leveraged in drug design to improve pharmacokinetics .
Synthetic Methodologies for 2-(Aminomethyl)chroman-4-one
Base-Mediated Aldol Condensation
The synthesis of chroman-4-one derivatives typically employs a one-pot aldol condensation between 2′-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael cyclization. For 2-(aminomethyl)chroman-4-one, this would require using an aldehyde precursor containing a protected amine group (e.g., a Boc-protected aminomethyl aldehyde). Microwave-assisted heating at 150–170°C in ethanol with diisopropylamine (DIPA) as a base accelerates the reaction, yielding the chroman-4-one core in 17–88% efficiency .
Example Reaction Pathway:
Post-synthesis, deprotection of the amine group (e.g., using trifluoroacetic acid for Boc removal) would yield the free aminomethyl substituent .
Functionalization of Preexisting Chroman-4-ones
An alternative route involves modifying preformed chroman-4-ones. For instance, bromination at positions 6 and 8 using CuBr enhances electrophilicity, enabling subsequent nucleophilic substitution with amine-containing reagents . This method allows precise control over substitution patterns but requires multiple steps and purification via flash chromatography .
Pharmacological Properties and Target Engagement
| Compound | R Substituent | R | R | IC (μM) | Selectivity (SIRT2/SIRT1) |
|---|---|---|---|---|---|
| 6,8-Dibromo-2-pentyl | Pentyl | Br | Br | 1.5 | >100 |
| 6-Chloro-8-bromo-2-(hydroxybutyl) | Hydroxybutyl | Cl | Br | 3.2 | 85 |
| Hypothetical 2-(aminomethyl) | Aminomethyl | H | H | N/A | Predicted >50 |
Antiproliferative Effects in Cancer Models
Chromone-based SIRT2 inhibitors demonstrate antiproliferative activity in breast cancer (MCF-7) and lung carcinoma (A549) cells. For example, 6-chloro-8-bromo-2-(hydroxybutyl)chroman-4-one reduced cell viability by 60–70% at 10 μM via α-tubulin hyperacetylation, confirming target engagement . The aminomethyl variant’s potential efficacy remains untested but is mechanistically plausible given its structural similarity.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The aminomethyl group increases aqueous solubility compared to alkyl analogues (e.g., 2-pentylchroman-4-one). Predicted logP values for 2-(aminomethyl)chroman-4-one range from 1.2–1.8, balancing membrane permeability and solubility .
Metabolic Stability
Primary amines are susceptible to oxidative deamination by hepatic enzymes. Structural modifications, such as acetylating the amine or incorporating it into a heterocycle, could enhance metabolic stability while retaining SIRT2 affinity .
Future Directions and Challenges
Target Validation
In vivo studies are needed to confirm 2-(aminomethyl)chroman-4-one’s SIRT2 inhibition and antitumor efficacy. Zebrafish or murine xenograft models could elucidate pharmacokinetics and toxicity profiles.
Optimizing Selectivity
While chroman-4-ones show SIRT2 selectivity, off-target effects on other sirtuins or HDACs remain a concern. Crystallographic studies of inhibitor-enzyme complexes could guide rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume